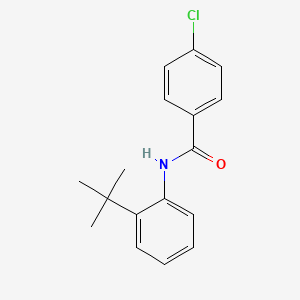

N-(2-tert-butylphenyl)-4-chlorobenzamide

Vue d'ensemble

Description

N-(2-tert-butylphenyl)-4-chlorobenzamide, also known as BAC, is a chemical compound that has been widely used in scientific research. It is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and protons. TRPV1 is involved in various physiological and pathological processes, including pain sensation, inflammation, and cancer. Therefore, BAC has been studied as a potential therapeutic agent in these areas.

Mécanisme D'action

N-(2-tert-butylphenyl)-4-chlorobenzamide acts as a competitive antagonist of TRPV1 by binding to the channel's pore region. It blocks the influx of cations such as calcium and sodium into the cell, which is necessary for TRPV1 activation. This compound has been shown to inhibit TRPV1-mediated calcium influx, depolarization, and neurotransmitter release in sensory neurons. In cancer cells, this compound has been shown to inhibit TRPV1-mediated cell proliferation, migration, and invasion.

Biochemical and Physiological Effects

This compound has been shown to have various biochemical and physiological effects in different cell types. In sensory neurons, this compound has been shown to inhibit TRPV1-mediated pain sensation and neurogenic inflammation. In cancer cells, this compound has been shown to inhibit TRPV1-mediated cell proliferation, migration, and invasion, leading to the inhibition of tumor growth and metastasis. In immune cells, this compound has been shown to inhibit TRPV1-mediated cytokine production and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-tert-butylphenyl)-4-chlorobenzamide has several advantages as a research tool. It is a selective TRPV1 antagonist and does not affect other ion channels or receptors. It is also stable and can be easily synthesized. However, this compound has some limitations as well. It has low solubility in aqueous solutions, which can limit its use in some experiments. It also has low bioavailability, which can limit its use in in vivo studies.

Orientations Futures

There are several future directions for N-(2-tert-butylphenyl)-4-chlorobenzamide research. One area of interest is the development of more potent and selective TRPV1 antagonists based on the structure of this compound. Another area of interest is the investigation of the role of TRPV1 in various diseases, including cancer, autoimmune disorders, and metabolic disorders. This compound can also be used to study the physiological and pathological functions of TRPV1 in different cell types and tissues. Finally, this compound can be used as a tool to investigate the potential therapeutic applications of TRPV1 antagonists in various diseases.

Méthodes De Synthèse

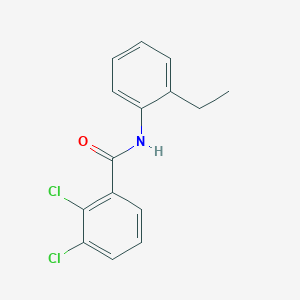

N-(2-tert-butylphenyl)-4-chlorobenzamide can be synthesized by the reaction of 2-tert-butylphenylamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 186-188°C.

Applications De Recherche Scientifique

N-(2-tert-butylphenyl)-4-chlorobenzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit TRPV1-mediated responses in various cell types, including sensory neurons, cancer cells, and immune cells. Inhibition of TRPV1 by this compound has been implicated in the treatment of various diseases, including pain, inflammation, cancer, and autoimmune disorders.

Propriétés

IUPAC Name |

N-(2-tert-butylphenyl)-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO/c1-17(2,3)14-6-4-5-7-15(14)19-16(20)12-8-10-13(18)11-9-12/h4-11H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHICOHYHDJFXNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401231141 | |

| Record name | 4-Chloro-N-[2-(1,1-dimethylethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401231141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

435288-43-0 | |

| Record name | 4-Chloro-N-[2-(1,1-dimethylethyl)phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=435288-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-[2-(1,1-dimethylethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401231141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-TERT-BUTYLPHENYL)-4-CHLOROBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5770244.png)

![1-[(4'-methoxy-4-biphenylyl)sulfonyl]pyrrolidine](/img/structure/B5770247.png)

![5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5770275.png)

![7-nitro-2-(2-thienyl)-3-[(2-thienylmethylene)amino]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5770289.png)

![2-(ethylthio)-3-(2-methyl-2-propen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5770323.png)

![3-chloro-4-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5770359.png)